

head-to-head comparison of (R)-ZG197 and ONC212 in bacterial studies

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Compound of Interest

Compound Name: (R)-ZG197

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Head-to-Head Comparison: (R)-ZG197 and ONC212 in Bacterial Studies

In the landscape of novel antibiotic development, molecules that reactivate cellular processes to eliminate pathogens represent a promising frontier. Among these, the imipridone class of compounds, initially investigated for their anti-cancer properties, has emerged as a potential new scaffold for antibiotics. This guide provides a head-to-head comparison of two such imipridones, **(R)-ZG197** and ONC212, focusing on their activity in bacterial studies. Both compounds are known to exert their effects by targeting the caseinolytic protease P (ClpP), a highly conserved protease in both bacteria and human mitochondria.[1][2] Their shared mechanism involves the aberrant activation of ClpP, leading to unregulated proteolysis and subsequent bacterial cell death.

This comparison synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear overview of their respective antibacterial profiles.

Quantitative Data Summary

The antibacterial efficacy of **(R)-ZG197** and ONC212 has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following tables summarize the available data from published studies.

Table 1: Head-to-Head Antibacterial Activity against *Staphylococcus aureus*

A direct comparison of the two compounds against *Staphylococcus aureus* has been reported, providing a clear indication of their relative potency against this key pathogen.

Compound	Bacterial Strain	Minimum Inhibitory Concentration (MIC)	Reference
(R)-ZG197	<i>Staphylococcus aureus</i> 8325-4	0.5 µg/mL	Wei et al., 2022[1]
ONC212	<i>Staphylococcus aureus</i> 8325-4	0.5 µg/mL	Wei et al., 2022[1]

Table 2: Broader Spectrum Antibacterial Activity of ONC212

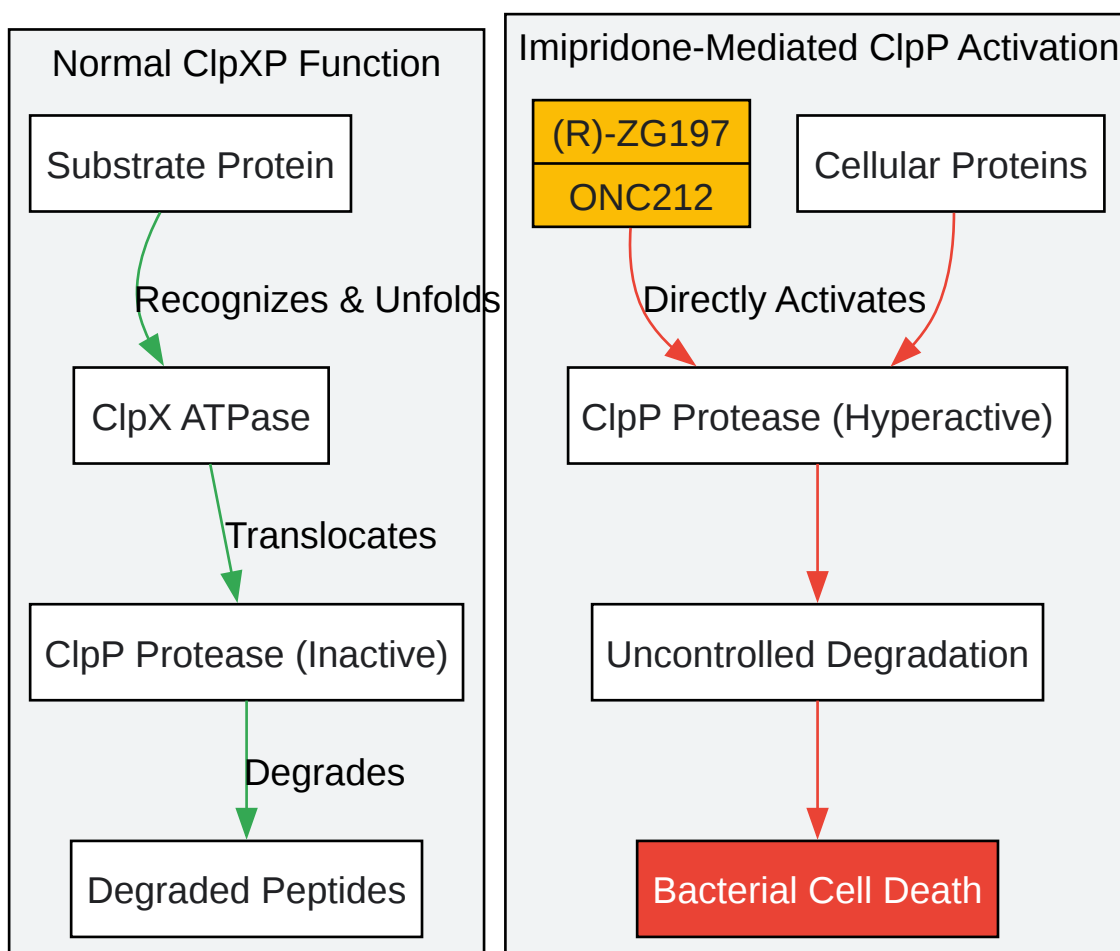
While head-to-head data for a wide range of bacteria is not yet available, the antibacterial spectrum of ONC212 has been characterized against several Gram-positive and Gram-negative species.

Compound	Bacterial Species	Strain	MIC (µM)	MIC (µg/mL)	Reference
ONC212	<i>Bacillus subtilis</i>	PY79	17 (IC50)	~7.2	Ishida et al., 2020
<i>Staphylococcus aureus</i>	Newman	8	3.4	Ishida et al., 2020	
<i>Enterococcus faecium</i>	ATCC 19434	16	6.8	Ishida et al., 2020	
<i>Escherichia coli</i>	BW25113 (WT)	>64	>27.2	Ishida et al., 2020	
<i>Escherichia coli</i>	ΔtolC	32	13.6	Ishida et al., 2020	
<i>Neisseria gonorrhoeae</i>	ATCC 49226	32	13.6	Ishida et al., 2020	

Note: The IC₅₀ value for *B. subtilis* represents the half-maximal inhibitory concentration, not a direct MIC value.

Mechanism of Action: ClpP Activation

Both **(R)-ZG197** and ONC212 function as activators of the bacterial ClpP protease.[1][3] In its natural state, ClpP forms a complex with a Clp-ATPase (like ClpX or ClpA), which recognizes, unfolds, and translocates substrate proteins into the ClpP proteolytic chamber for degradation. The imipridone compounds bypass the need for the ATPase chaperone, directly binding to ClpP and forcing it into an active conformation. This leads to the uncontrolled degradation of a wide range of cellular proteins, ultimately resulting in bacterial cell death. The antibacterial activity of these compounds is dependent on the presence of ClpP, as deletion of the *clpP* gene renders the bacteria resistant to their effects.[1]



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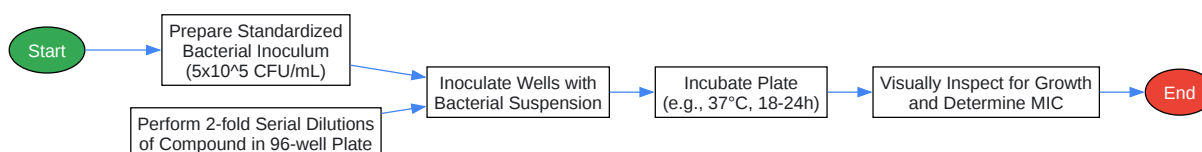
Caption: Mechanism of Imipridone Antibacterial Activity.

Experimental Protocols

The primary method used to determine the antibacterial potency of **(R)-ZG197** and ONC212 is the Minimum Inhibitory Concentration (MIC) assay, performed via the broth microdilution method.

Minimum Inhibitory Concentration (MIC) Assay Protocol

- **Preparation of Bacterial Inoculum:** A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 5×10^5 colony-forming units (CFU)/mL.
- **Compound Dilution Series:** The test compounds (**(R)-ZG197** or ONC212) are serially diluted in the broth medium across a 96-well microtiter plate to achieve a range of concentrations.
- **Inoculation:** Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control), and bacteria in broth without any compound (growth control) are also included.
- **Incubation:** The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- **MIC Determination:** Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.



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Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion

Both **(R)-ZG197** and ONC212 demonstrate potent antibacterial activity against *Staphylococcus aureus* by activating the ClpP protease. The available data shows they have identical MIC values of 0.5 µg/mL against this bacterium, indicating comparable efficacy.[1] ONC212 has been shown to have a broader spectrum of activity, inhibiting the growth of several Gram-positive species and, to a lesser extent, some Gram-negative species, particularly those with compromised efflux systems.[3] The development of these imipridone-based compounds as species-specific activators of bacterial ClpP represents an exciting therapeutic strategy for treating bacterial infections, especially those caused by multi-drug resistant strains.[1][2] Further research is warranted to explore the full antibacterial spectrum of **(R)-ZG197** and to conduct more extensive head-to-head comparisons against a wider range of clinically relevant pathogens.

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